molecular formula C16H27N3O3S B7016522 Tert-butyl 2-[1-[(4-methyl-1,3-thiazol-5-yl)methylamino]ethyl]morpholine-4-carboxylate

Tert-butyl 2-[1-[(4-methyl-1,3-thiazol-5-yl)methylamino]ethyl]morpholine-4-carboxylate

Cat. No.: B7016522
M. Wt: 341.5 g/mol
InChI Key: SEADTDHVVHHDPK-UHFFFAOYSA-N
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Description

Tert-butyl 2-[1-[(4-methyl-1,3-thiazol-5-yl)methylamino]ethyl]morpholine-4-carboxylate is a complex organic compound that features a morpholine ring substituted with a tert-butyl ester group and a thiazole moiety

Properties

IUPAC Name

tert-butyl 2-[1-[(4-methyl-1,3-thiazol-5-yl)methylamino]ethyl]morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O3S/c1-11(17-8-14-12(2)18-10-23-14)13-9-19(6-7-21-13)15(20)22-16(3,4)5/h10-11,13,17H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEADTDHVVHHDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CNC(C)C2CN(CCO2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[1-[(4-methyl-1,3-thiazol-5-yl)methylamino]ethyl]morpholine-4-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the morpholine ring, followed by the introduction of the tert-butyl ester group. The thiazole moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[1-[(4-methyl-1,3-thiazol-5-yl)methylamino]ethyl]morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the thiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Solvents like ethanol, methanol, or acetonitrile are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole moiety can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Tert-butyl 2-[1-[(4-methyl-1,3-thiazol-5-yl)methylamino]ethyl]morpholine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-[1-[(4-methyl-1,3-thiazol-5-yl)methylamino]ethyl]morpholine-4-carboxylate involves its interaction with specific molecular targets. The thiazole moiety can bind to metal ions or enzyme active sites, while the morpholine ring can interact with proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[(E)-But-1-en-3-yl]morpholine-4-carboxylate
  • Tert-butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]ethyl]morpholine-4-carboxylate

Uniqueness

Tert-butyl 2-[1-[(4-methyl-1,3-thiazol-5-yl)methylamino]ethyl]morpholine-4-carboxylate is unique due to the presence of the thiazole moiety, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack this functional group.

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